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Benzo[a]pyrene-7,8-dione

Cat. No.: B196088
CAS No.: 65199-11-3
M. Wt: 282.3 g/mol
InChI Key: CRYMJHJFLJAFNU-UHFFFAOYSA-N
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Description

Significance of Benzo[a]pyrene-7,8-dione as a Polycyclic Aromatic Hydrocarbon Metabolite

B[a]P-7,8-dione is an o-quinone metabolite formed through the metabolic activation of B[a]P. aip.org This process involves the enzymatic conversion of B[a]P to various intermediates. One key pathway leads to the formation of B[a]P-7,8-dione from its precursor, (±)-B[a]P-7,8-trans-dihydrodiol, a reaction catalyzed by aldo-keto reductases (AKRs). acs.orgnih.gov

The significance of B[a]P-7,8-dione lies in its dual-reactive nature. It is both an electrophile, capable of forming covalent bonds (adducts) with cellular macromolecules like DNA, and a redox-active molecule. acs.orgnih.gov This redox activity allows it to participate in futile redox cycles, where it is reduced back to its catechol form, B[a]P-7,8-catechol, which can then be re-oxidized to the dione (B5365651), generating reactive oxygen species (ROS) in the process. acs.orgnih.gov This continuous cycle can amplify oxidative stress within cells, leading to damage of cellular components, including DNA. nih.govacs.org

Contextualization within Benzo[a]pyrene (B130552) Carcinogenesis Pathways

The carcinogenicity of B[a]P is attributed to its metabolic activation into compounds that can damage DNA, initiating mutations that may lead to cancer. taylorandfrancis.com Historically, the "diol-epoxide" pathway, which forms benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), was considered the primary route of B[a]P-induced carcinogenesis. taylorandfrancis.comnih.gov However, research has illuminated alternative pathways, with the formation of B[a]P-7,8-dione representing a significant alternative mechanism. taylorandfrancis.comnih.gov

The B[a]P-7,8-dione pathway contributes to carcinogenesis through two primary mechanisms:

DNA Adduct Formation: As an electrophile, B[a]P-7,8-dione can directly react with DNA bases to form stable and depurinating adducts. nih.govnih.gov These adducts can disrupt the normal structure and function of DNA, potentially leading to mutations during DNA replication. smolecule.com Studies have shown that B[a]P-7,8-dione preferentially forms adducts with deoxyguanosine and deoxyadenosine (B7792050). acs.orgnih.gov

Oxidative Stress: The redox cycling of B[a]P-7,8-dione generates ROS, which can cause oxidative damage to DNA, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo). acs.org This type of DNA lesion is known to be mutagenic and is implicated in the G to T transversions often seen in key cancer-related genes like p53 and K-ras in lung cancer. acs.org

Current Research Trajectories and Gaps in Understanding the Chemical Compound

Current research on B[a]P-7,8-dione is focused on several key areas. A primary objective is to fully elucidate the types of DNA adducts it forms within human cells and their specific roles in mutagenesis. While in vitro studies have identified several B[a]P-7,8-dione-DNA adducts, their detection and characterization in vivo remain an area of active investigation. acs.org The discovery of novel, stable DNA adducts of B[a]P-7,8-dione in human lung cells that differ from those previously identified in vitro highlights this ongoing effort. acs.org

Another significant research direction involves understanding the cellular detoxification pathways for B[a]P-7,8-dione. Enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) have been shown to play a role in detoxifying the B[a]P-7,8-catechol intermediate, thereby preventing its re-oxidation to the reactive dione. nih.govacs.org Identifying the specific enzyme isoforms involved and their efficiency can provide insights into individual susceptibility to B[a]P-induced cancers. smolecule.comnih.gov

A notable gap in the current understanding is the full spectrum of interactions between B[a]P-7,8-dione and other cellular components besides DNA. While its genotoxicity is a major focus, its interactions with proteins and lipids and the downstream consequences of these interactions are less well understood. smolecule.com Furthermore, first-principles calculations have suggested the possibility of adducts formed through van der Waals interactions, which have not yet been experimentally detected and represent a frontier in understanding the complete toxicological profile of this compound. aip.org The potential for non-covalent interactions to influence gene expression adds another layer of complexity to the carcinogenic mechanism of B[a]P-7,8-dione that warrants further investigation. aip.org

Research Findings on this compound

Table 1: Metabolic Activation and Detoxification Pathways

Process Precursor/Substrate Enzyme(s) Involved Product(s) Significance
Metabolic Activation (±)-B[a]P-7,8-trans-dihydrodiol Aldo-keto reductases (AKRs), Dihydrodiol dehydrogenase This compound (B[a]P-7,8-dione) Formation of a reactive and redox-active metabolite. acs.orgnih.gov
Redox Cycling This compound NADPH-quinone oxidoreductase 1 (NQO1), AKRs B[a]P-7,8-catechol + ROS Amplification of reactive oxygen species and cellular oxidative stress. nih.gov
Detoxification (Sulfonation) B[a]P-7,8-catechol Sulfotransferases (SULT1A1, SULT1A3, SULT1E1) O-sulfated-B[a]P-7,8-catechol Interruption of the redox cycle by forming a stable, excretable conjugate. nih.govacs.org
Detoxification (Glucuronidation) B[a]P-7,8-catechol UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT2B7) O-monoglucuronsyl-B[a]P-7,8-catechol Another pathway to neutralize the reactive catechol intermediate. acs.org

Table 2: DNA Adducts and Genotoxic Effects

Adduct/Damage Type Cellular Target Formation Mechanism Consequence
Stable DNA Adducts Deoxyguanosine (dG), Deoxyadenosine (dA) Electrophilic attack by B[a]P-7,8-dione on DNA bases. Disruption of DNA structure, potential for mutations during replication. acs.orgnih.gov
Depurinating Adducts Guanine (B1146940) Reaction of B[a]P-7,8-dione with guanine leading to its removal from the DNA backbone. Creation of an abasic site, which is a mutagenic lesion. acs.orgnih.gov
Oxidative DNA Damage Deoxyguanosine (dG) Generation of ROS through redox cycling. Formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), leading to G to T transversions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10O2 B196088 Benzo[a]pyrene-7,8-dione CAS No. 65199-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMJHJFLJAFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215501
Record name Benzo(a)pyrene-7,8-dione
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Molecular Weight

282.3 g/mol
Source PubChem
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CAS No.

65199-11-3
Record name Benzo[a]pyrene-7,8-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-7,8-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,8-dione
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Record name BENZO(A)PYRENE-7,8-DIONE
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Metabolic Formation and Biotransformation of Benzo a Pyrene 7,8 Dione

Precursor Pathways and Enzymatic Conversion to Benzo[a]pyrene-7,8-dione

The primary route to this compound formation involves the oxidation of a key metabolite, Benzo[a]pyrene-trans-7,8-dihydrodiol. This conversion is catalyzed by a class of enzymes known as aldo-keto reductases.

This compound is produced in human lung cells through the oxidation of (±)-B[a]P-7,8-trans-dihydrodiol. nih.govfigshare.com This metabolic activation of the proximate carcinogen Benzo[a]pyrene-7,8-trans-dihydrodiol is a critical step. acs.org The oxidation process is NAD(P)+-dependent and leads to the formation of a ketol intermediate. nih.goviarc.fr This ketol is unstable and spontaneously rearranges to form B[a]P-7,8-catechol. nih.govnih.gov The catechol then undergoes autooxidation to yield this compound. nih.govnih.gov

The enzymatic oxidation of Benzo[a]pyrene-trans-7,8-dihydrodiol is catalyzed by members of the aldo-keto reductase (AKR) superfamily. nih.govnih.govpnas.org Specifically, human AKR isoforms AKR1A1 and AKR1C1-AKR1C4 are involved in this conversion. nih.govacs.org These enzymes facilitate the oxidation of PAH trans-dihydrodiols to produce ketols, which then rearrange to catechols. nih.gov The catechols subsequently auto-oxidize to form the corresponding o-quinones, such as this compound. nih.gov AKR1A1, in particular, shows a high utilization ratio for the oxidation of (±)R,R-benzo[a]pyrene-7,8-diol to this compound. tandfonline.com The formation of this compound by AKR1A1 in human bronchoalveolar cells has been demonstrated to be elevated for several hours following exposure. nih.gov

Dihydrodiol dehydrogenase (DD), a member of the aldo-keto reductase superfamily, plays a significant role in the metabolism of polycyclic aromatic hydrocarbons. nih.gov DD catalyzes the NAD(P)+-dependent oxidation of non-K-region trans-dihydrodiols, such as (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, to produce transient catechols that auto-oxidize to o-quinones. nih.govcapes.gov.br Studies with rat liver subcellular fractions have shown that DD contributes significantly to the formation of this compound from its dihydrodiol precursor. nih.govoup.com The formation of this dione (B5365651) was found to be the second most prominent metabolic pathway in these fractions. nih.govoup.com In isolated rat hepatocytes, the formation of this compound was confirmed to be mediated by DD, as it was abolished by a competitive inhibitor of the enzyme. nih.gov

The metabolic activation of Benzo[a]pyrene (B130552) involves competing pathways catalyzed by Cytochrome P450 (CYP) enzymes and AKRs. acs.org While AKRs produce this compound, CYP enzymes, primarily CYP1A1 and CYP1B1, convert Benzo[a]pyrene-trans-7,8-dihydrodiol into the ultimate carcinogen, anti-benzo[a]pyrene-diol-epoxide (BPDE). nih.govoup.comd-nb.info The relative contribution of these two pathways is influenced by the cellular redox state, specifically the ratio of NADPH to NAD+. acs.org High NADPH levels favor the P450 pathway, whereas higher NAD+ concentrations favor the AKR pathway leading to this compound. acs.org

Interestingly, the product of the AKR pathway, this compound, can induce the expression of P4501B1. nih.gov This induction suggests a bifunctional role for AKR1A1, where it not only directly produces the reactive o-quinone but also indirectly enhances the P450-mediated activation pathway. nih.gov Both P450 1A1 and 1B1 are capable of metabolizing B[a]P and its 7,8-diol metabolite. oup.comnih.govnih.gov

Role of Dihydrodiol Dehydrogenase (DD)

Phase II Conjugation and Detoxification Pathways of this compound

Once formed, this compound can undergo detoxification through Phase II conjugation reactions. These pathways involve the enzymatic addition of hydrophilic molecules, rendering the compound more water-soluble and easier to excrete.

A key detoxification pathway for this compound involves its reduction back to B[a]P-7,8-catechol, which can then be conjugated by UDP-glucuronosyltransferases (UGTs). nih.govacs.org This glucuronidation of the catechol intercepts it, preventing its re-oxidation to the reactive dione and thereby terminating the futile redox cycling that generates reactive oxygen species. nih.govacs.org

In human lung adenocarcinoma A549 cells, UGT1A1, UGT1A3, and UGT2B7 have been identified as the major UGT isoforms involved in the glucuronidation of B[a]P-7,8-catechol. nih.govacs.org Recombinant UGT1A1 produces two isomeric O-monoglucuronosyl-B[a]P-7,8-catechol products, whereas UGT1A3 and UGT2B7 each form a single monoglucuronide. nih.govebi.ac.uk The formation of a single monoglucuronide in A549 cells suggests that UGT1A3 and UGT2B7 are the primary isoforms responsible for this detoxification reaction in these cells. nih.gov The kinetic profiles for these UGTs follow Michaelis-Menten kinetics. nih.govebi.ac.uk

Sulfation by Sulfotransferases (SULTs)

Sulfation is a critical detoxification pathway for this compound. This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the catechol form of the compound, Benzo[a]pyrene-7,8-catechol. nih.govnih.gov In human lung cells, SULT1A1, SULT1A3, and SULT1E1 have been identified as the key isozymes involved in this process. nih.govnih.gov

The sulfation of Benzo[a]pyrene-7,8-catechol can result in the formation of two isomeric monosulfate products: 8-hydroxy-benzo[a]pyrene-7-O-sulfate (M1) and 7-hydroxy-benzo[a]pyrene-8-O-sulfate (M2). nih.gov The different SULT isoforms exhibit varying product specificities. SULT1A1, for instance, demonstrates high catalytic efficiency and primarily produces the M1 isomer. nih.gov In contrast, SULT1E1 can produce both M1 and M2 isomers. nih.gov Given its expression levels and catalytic activity, SULT1A1 is considered the major enzyme responsible for intercepting and detoxifying Benzo[a]pyrene-7,8-catechol in the lungs. nih.gov This sulfation reaction effectively prevents the catechol from participating in further redox cycling. nih.gov

O-Methylation by Catechol-O-Methyltransferase (COMT)

O-methylation, facilitated by Catechol-O-methyltransferase (COMT), represents another significant detoxification route. frontiersin.orgacs.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of Benzo[a]pyrene-7,8-catechol. frontiersin.org Human soluble COMT (S-COMT) can methylate a variety of polycyclic aromatic hydrocarbon (PAH) catechols, often producing two isomeric mono-O-methylated metabolites. nih.gov

In the case of Benzo[a]pyrene-7,8-catechol, the predominant isomer formed has been identified as the O-8-monomethylated catechol. nih.gov Studies in human lung cell lines have confirmed the formation of 8-O-monomethylated-benzo[a]pyrene-7,8-catechol, indicating that COMT plays a crucial role in the detoxification of this compound in these cells. nih.govresearchgate.net

Conjugation with Glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC)

This compound is an electrophilic compound that readily reacts with endogenous nucleophiles. acs.org One of the primary detoxification mechanisms involves its conjugation with glutathione (GSH) and N-acetyl-L-cysteine (NAC). acs.orgmdpi.com This process, known as Michael addition, results in the formation of thioether conjugates. acs.orgmdpi.com

The formation of GSH and NAC conjugates of this compound has been observed in various human lung cell lines. nih.govresearchgate.netebi.ac.uk These conjugation reactions lead to the elimination of the reactive quinone, thereby mitigating its toxicity. nih.gov The specific metabolites formed can vary between different cell types. For example, in HBEC-KT cells, the NAC-conjugate is a major metabolite. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Generation by this compound

A key aspect of the toxicity of this compound is its ability to undergo redox cycling, a process that generates harmful reactive oxygen species (ROS) and induces oxidative stress.

Futile Redox Cycles Involving this compound and Benzo[a]pyrene-7,8-catechol

This compound can be reduced back to its corresponding catechol, Benzo[a]pyrene-7,8-catechol. nih.govnih.govacs.org This reduction can then be followed by re-oxidation of the catechol back to the dione, establishing a futile redox cycle. nih.govnih.govacs.orgacs.org This continuous interconversion is a significant source of reactive oxygen species (ROS). acs.orgacs.org

This redox cycling is enzymatically driven and can be amplified by cellular reducing equivalents like NADPH. acs.org The process generates superoxide (B77818) anion radicals and subsequently other ROS, leading to a state of oxidative stress within the cell. nih.gov The unstable catechol intermediate can undergo one-electron oxidations to regenerate the dione, perpetuating the cycle and the production of ROS. nih.gov

Mechanisms of Oxidative Stress Induction

The redox cycling of this compound is a primary mechanism for the induction of oxidative stress. nih.gov The generated ROS, which include superoxide anions and hydrogen peroxide, can cause widespread damage to cellular components, including DNA. ebi.ac.uknih.gov

One of the major consequences of this oxidative stress is the formation of mutagenic DNA lesions, such as 8-oxo-2'-deoxyguanosine (8-oxo-dGuo). acs.orgebi.ac.uk The formation of 8-oxo-dGuo is a hallmark of oxidative DNA damage and is implicated in the G to T transversion mutations often seen in lung cancer. acs.orgmdpi.com The aryl hydrocarbon receptor (AhR) has been shown to facilitate the DNA strand breaks and the formation of 8-oxo-dGuo caused by this compound. ebi.ac.uk This highlights a complex interplay between metabolic activation, redox cycling, and cellular signaling pathways in mediating the genotoxicity of this compound.

Table of Research Findings on this compound Metabolism and Activity

Process Key Enzymes/Molecules Products Cellular Consequence References
Sulfation Sulfotransferases (SULT1A1, SULT1A3, SULT1E1) 8-hydroxy-benzo[a]pyrene-7-O-sulfate, 7-hydroxy-benzo[a]pyrene-8-O-sulfate Detoxification, interception of catechol nih.gov, nih.gov
O-Methylation Catechol-O-methyltransferase (COMT) O-8-monomethylated benzo[a]pyrene-7,8-catechol Detoxification frontiersin.org, acs.org, nih.gov
Conjugation Glutathione (GSH), N-acetyl-L-cysteine (NAC) GSH and NAC conjugates Detoxification, elimination acs.org, mdpi.com, nih.gov
Redox Cycling This compound, Benzo[a]pyrene-7,8-catechol, NADPH Reactive Oxygen Species (ROS) Oxidative stress, DNA damage nih.gov, acs.org, acs.org
Oxidative Stress Reactive Oxygen Species (ROS) 8-oxo-2'-deoxyguanosine (8-oxo-dGuo) Mutagenesis, DNA strand breaks acs.org, ebi.ac.uk, mdpi.com

Molecular Mechanisms of Genotoxicity Induced by Benzo a Pyrene 7,8 Dione

DNA Adduct Formation by Benzo[a]pyrene-7,8-dione

The genotoxicity of this compound is significantly linked to its ability to form both stable and depurinating adducts with DNA bases. acs.org The electrophilic nature of BPQ facilitates its reaction with nucleophilic sites on DNA bases, particularly purines. acs.orgnih.gov

Covalent modification of DNA by BPQ is a critical mechanism of its genotoxicity. aip.orgnih.gov The o-quinone structure of BPQ is highly reactive and can form covalent bonds with DNA nucleobases, with a noted preference for guanine (B1146940) and adenine (B156593). nih.govoup.comnih.gov

Research consistently identifies deoxyguanosine as the primary target for covalent adduction by this compound. aip.orgnih.govoup.comaip.org Studies have shown that BPQ preferentially forms adducts with deoxyguanosine over other deoxynucleotides. aip.org The major adduct formed is a deoxyguanosine adduct. nih.govoup.com

In studies using human lung adenocarcinoma (A549) cells, specific stable BPQ-deoxyguanosine adducts have been identified and characterized. acs.orgnih.gov These include adducts formed at the N² and N1 positions of guanine. The identified structures are often hydrated, a result of the reaction mechanism in an aqueous cellular environment. acs.orgnih.gov

Table 1: Identified this compound-Deoxyguanosine (dGuo) Adducts in Human Lung Cells

Adduct Name Site of Attachment Cell Line Detected In References
hydrated-B[a]P-7,8-dione-N²-2′-deoxyguanosine N² of Guanine A549 acs.org, nih.gov

While deoxyguanosine is the predominant target, this compound also reacts with deoxyadenosine (B7792050) to form stable adducts. acs.orgnih.gov These adducts have been detected in immortalized human bronchial epithelial (HBEC-KT) cells, suggesting cell-type specific differences in adduct formation or repair. acs.orgnih.gov The formation of an adenine adduct has been identified as part of the metabolic pathway of BPQ in human lung cells. ebi.ac.uknih.gov

Adducts can be formed at different nitrogen atoms of the adenine base, including the N1 and N3 positions. acs.orgnih.gov Mass spectrometry data has indicated that covalent binding does not occur at the N6 exocyclic amino group, pointing towards Michael addition at the N1 or N3 positions. acs.orgresearchgate.net

Table 2: Identified this compound-Deoxyadenosine (dAde) Adducts in Human Lung Cells

Adduct Name Site of Attachment Cell Line Detected In References
hydrated-B[a]P-7,8-dione-2′-deoxyadenosine Not specified HBEC-KT acs.org, nih.gov
hydrated-B[a]P-7,8-dione-N1- or N3-2′-deoxyadenosine N1 or N3 of Adenine HBEC-KT acs.org, nih.gov

The interaction between this compound and deoxycytidine has also been investigated through theoretical studies. tandfonline.com Using density functional theory, researchers have examined the structures of BPQ-dC adducts, optimizing a total of 16 potential structural isomers. tandfonline.comebi.ac.uk These computational models show that all forms of BPQ-dC adducts result in a bent shape at the site of the covalent bond. tandfonline.com This structural deformation is a key aspect of the genotoxicity induced by such adducts.

The three-dimensional structure and orientation (stereochemistry) of DNA adducts are crucial determinants of their biological consequences. Molecular dynamics simulations have been employed to investigate the conformational properties of BPQ-DNA adducts. nih.gov

A significant finding is that for stable adducts, the molecular plane of the BPQ moiety is oriented nearly perpendicular to the DNA base plane. nih.govtandfonline.com The adducts can position the bulky BPQ molecule in either the major or minor groove of the DNA helix. nih.govtandfonline.com Studies on BPQ-deoxyguanosine oligonucleotide adducts revealed three energetically favorable conformations:

Minor Groove, anti Conformation: BPQ resides in the minor groove with an anti conformation around the glycosidic bond. nih.gov

Minor Groove, syn Conformation: BPQ is located in the minor groove with a syn conformation around the glycosidic bond. nih.gov

Major Groove, anti Conformation: BPQ is positioned in the major groove with an anti conformation. nih.gov

Furthermore, studies on BPQ-deoxycytidine adducts have distinguished between cis and trans forms. tandfonline.com In the cis-form, the angle between the BPQ and deoxycytidine moieties is almost perpendicular, whereas the trans-form exhibits a smaller bending angle. tandfonline.comebi.ac.uk The trans-form was found to have higher reactivity compared to the cis-form. tandfonline.com This stereochemistry-dependent variation in adduct orientation likely leads to different biological effects and repair efficiencies. ebi.ac.uk

In addition to forming covalent bonds, this compound can interact with DNA through non-covalent forces, specifically van der Waals (vdW) interactions. aip.orgnih.gov First-principles calculations have been used to investigate these interactions, identifying stable BPQ-DNA adducts that are bound purely by vdW forces. aip.orgnih.govaip.org

Remarkably, these vdW-bound adducts exhibit binding energies that are comparable to, and in some cases larger than, those of the covalently bonded adducts. aip.orgnih.govaip.org This suggests that non-covalent adducts can be as stable as covalent ones and may play a significant, previously overlooked, role in the genotoxic mechanism of BPQ. aip.org These interactions involve the large, flat aromatic system of BPQ stacking with the DNA bases. aip.org

Deoxycytidine Adducts

Influence of DNA Sequence Context on this compound Adduct Formation

The interaction of B[a]P-7,8-dione with DNA to form adducts is not random; it is significantly influenced by the local DNA sequence. Research indicates a preference for certain nucleotide sequences, which can lead to "hotspots" for DNA damage.

Studies have shown that B[a]P-7,8-dione preferentially forms adducts with guanine bases. nih.gov Specifically, investigations using labeled DNA have revealed that treatment with formamidopyrimidine-DNA glycosylase after exposure to B[a]P-7,8-dione (in the presence of NADH and Cu(II)) leads to cleavage primarily at guanine residues within 5'-TG-3' sequences and at poly(C) sequences. nih.gov In contrast, piperidine (B6355638) treatment resulted in cleavage mainly at thymine (B56734) residues, particularly in the 5'-TG-3' sequence. nih.gov This suggests that the immediate neighbors of a target base can influence the likelihood and type of adduct formation.

The sequence-specific damage is particularly relevant for tumor suppressor genes like p53. For instance, B[a]P-7,8-dione has been observed to cause significant damage to the guanine and cytosine bases in the ACG sequence, which is complementary to codon 273 of the p53 gene, a known mutational hotspot in various cancers. nih.gov

This compound-Mediated DNA Damage and Mutagenesis

The genotoxicity of B[a]P-7,8-dione manifests as various forms of DNA damage, ultimately leading to mutations. These include oxidative lesions, the formation of unstable adducts that lead to base loss, specific mutational signatures, and larger-scale chromosomal damage.

A significant mechanism of B[a]P-7,8-dione-induced genotoxicity is the generation of reactive oxygen species (ROS) through redox cycling. researchgate.net This process can lead to oxidative damage to DNA bases, with 8-hydroxy-2′-deoxyguanosine (8-oxo-dGuo or 8-OHdG) being a key biomarker of such damage. nih.govnih.govacs.orgacs.org

The formation of 8-oxo-dGuo occurs when B[a]P-7,8-dione is reduced to its catechol form, which can then be re-oxidized, creating a futile cycle that produces ROS. researchgate.netnih.gov Studies in human lung cells have demonstrated that exposure to B[a]P-7,8-dione leads to a significant increase in 8-oxo-dGuo levels. acs.orgnih.gov For example, in human bronchoalveolar carcinoma H358 cells, treatment with B[a]P-7,8-dione resulted in a notable rise in 8-oxo-dGuo compared to control cells. acs.org This effect was amplified when catechol-O-methyltransferase (COMT), an enzyme that detoxifies the catechol form, was inhibited, further supporting the role of redox cycling in generating oxidative DNA damage. acs.org

The amount of 8-oxo-dGuo generated by B[a]P-7,8-dione has been shown to correlate with its mutagenic frequency, suggesting that this oxidative lesion is a primary driver of the mutations it causes. acs.orgaacrjournals.org

Table 1: B[a]P-7,8-dione-Induced 8-oxo-dGuo Formation in H358 Cells

Treatment 8-oxo-dGuo Level (lesions per 10⁷ dGuo)
Vehicle Control (DMSO) 10.0 ± 2.0
B[a]P-7,8-dione (20 µM) 25.8 ± 3.1
COMT Inhibitor (Ro 410961) 9.3 ± 0.4
B[a]P-7,8-dione + COMT Inhibitor 39.6 ± 1.9

Data sourced from a study on oxidative DNA damage. acs.org

In addition to stable and oxidative lesions, B[a]P-7,8-dione can react with DNA to form unstable adducts that lead to the loss of a purine (B94841) base (depurination), creating an apurinic (AP) site. researchgate.netfigshare.com These AP sites are non-instructional and can lead to mutations during DNA replication if not repaired.

B[a]P-7,8-dione reacts with the N7 position of guanine, which weakens the glycosidic bond connecting the base to the sugar-phosphate backbone, resulting in its removal. nih.govfigshare.com Synthetic studies have successfully created and characterized these depurinating adducts, such as 7-(benzo[a]pyrene-7,8-dion-10-yl)guanine. figshare.com The formation of these adducts has been confirmed in reactions with isolated DNA. figshare.com

The generation of depurinating adducts represents another pathway, alongside oxidative damage, through which B[a]P-7,8-dione can induce mutations, particularly the G to T transversions that are characteristic of certain cancers. acs.org

The DNA damage caused by B[a]P-7,8-dione can lead to specific patterns of mutations, particularly in critical tumor suppressor genes like p53. acs.orgtandfonline.comnih.gov A hallmark of mutations associated with polycyclic aromatic hydrocarbons in lung cancer is the prevalence of G:C to T:A transversions. acs.orgaacrjournals.org

Research using a yeast-based reporter system has shown that B[a]P-7,8-dione is a potent mutagen for the p53 gene, significantly more so than other B[a]P metabolites under certain conditions. tandfonline.comnih.gov DNA sequencing of the induced mutations revealed that G:C to T:A transversions are the predominant type, accounting for over 46% of the mutations. tandfonline.com

The formation of 8-oxo-dGuo is believed to be the primary lesion responsible for these G:C to T:A transversions. acs.orgacs.orgaacrjournals.orgnih.gov There is a direct linear correlation between the amount of 8-oxo-dGuo formed and the mutagenic frequency of B[a]P-7,8-dione. aacrjournals.orgnih.gov While the initial mutations may occur randomly throughout the p53 gene, those that confer a dominant-negative phenotype often cluster at known hotspot codons, such as 157, 248, and 273. acs.org

Table 2: Mutational Spectrum of this compound in the p53 Gene

Mutation Type Percentage of Total Mutations
G:C to T:A Transversions >46%

Data based on DNA sequencing in a yeast reporter system. tandfonline.com

Exposure to benzo[a]pyrene (B130552) and its metabolites can lead to more extensive damage at the chromosomal level. nih.govscielo.briarc.fr While much of the research has focused on the diol epoxide metabolite (BPDE), the underlying principle of DNA damage leading to chromosomal instability is relevant. B[a]P is recognized as a classic DNA-damaging agent that induces chromosomal aberrations. nih.govscielo.br

Studies on peripheral lymphocytes have shown that exposure to B[a]P metabolites can cause a significant increase in chromosomal aberrations, predominantly in the form of single chromatid breaks. nih.gov The frequency of these aberrations has been found to be higher in lung cancer patients compared to healthy controls, suggesting a link between susceptibility to this type of damage and cancer risk. nih.gov The formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes, is another indicator of chromosomal damage linked to B[a]P exposure. iarc.fr

While direct studies isolating the effect of B[a]P-7,8-dione on chromosomal aberrations are less common, its role in causing DNA strand breaks and significant DNA damage implies a contribution to this larger-scale genetic instability. nih.gov

p53 Mutagenesis and Specific Transversions (e.g., G:C to T:A) Induced by this compound

Cellular Responses to this compound-Induced DNA Damage

When cells are exposed to genotoxic agents like B[a]P-7,8-dione, they activate a complex network of signaling pathways known as the DNA damage response (DDR). This response aims to detect the damage, halt the cell cycle to allow time for repair, and initiate DNA repair processes or, if the damage is too severe, trigger programmed cell death (apoptosis).

Exposure of primary human bronchoepithelial cells to B[a]P-7,8-dione has been shown to elicit early indicators of a DNA damage response. aacrjournals.org One such indicator is the phosphorylation of the histone variant H2AX (to form γ-H2AX), which rapidly accumulates at sites of DNA double-strand breaks and serves as a platform for the recruitment of DNA repair proteins. aacrjournals.org Increased levels of γ-H2AX were observed in cells treated with B[a]P-7,8-dione, signifying the activation of the DDR. aacrjournals.org

Furthermore, exposure to B[a]P-7,8-dione can also disrupt mitochondrial functions, as evidenced by decreased levels of cytochrome c, a component involved in both cellular respiration and apoptosis. aacrjournals.org This suggests that the cellular response to this compound is multifaceted, involving not only the nuclear DNA damage response but also effects on critical organelles.

DNA Repair Pathway Modulation

The cellular machinery for DNA repair is a critical line of defense against the genotoxic lesions induced by BPQ. The compound's primary mechanism of inducing oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), implicates the Base Excision Repair (BER) pathway as a key player in mitigating its effects. nih.govacs.org

Research utilizing a yeast p53 mutagenesis system has provided specific insights into the roles of individual BER genes in repairing BPQ-induced damage. nih.gov Studies have shown that the 8-oxoguanine DNA glycosylase (OGG1) is significantly involved in repairing the oxidative lesions caused by BPQ. nih.govebi.ac.uk In yeast models where the OGG1 gene was mutated, an increase in both the frequency of p53 mutants and the number of G:C to T:A transversions was observed following treatment with BPQ. nih.gov This finding underscores the role of OGG1 in excising oxidized guanine bases generated by BPQ's redox cycling. nih.gov

Further investigations in this yeast system explored the roles of AP-endonucleases, Apn1 and Apn2, which are also components of the BER pathway. When the gene for Apn1 (APE1 in humans) was knocked out, there was no corresponding increase in the mutant frequency of p53 after BPQ treatment. nih.gov However, when both APN1 and APN2 were mutated, an increased mutant frequency was observed, suggesting that Apn1 and Apn2 have redundant functions in repairing the DNA damage instigated by BPQ. nih.gov

While the BER pathway is a primary focus, there is also speculation that differences in nucleotide excision repair (NER) capabilities between cell lines could account for varying profiles of stable BPQ-DNA adducts. acs.org For instance, hydrated-B[a]P-7,8-dione-N2-dGuo adducts were detected in A549 cells, while B[a]P-7,8-dione-dAde adducts were found in HBEC-KT cells, a difference potentially attributable to their respective DNA repair mechanisms. acs.org

Table 1: Effect of DNA Repair Gene Mutations on BPQ-Induced p53 Mutagenesis in Yeast

Data derived from studies on a yeast reporter system for p53 mutagenesis. nih.gov

Gene MutationEffect on Mutant Frequency (p53)Effect on G:C to T:A TransversionsInferred Function in BPQ Damage Repair
ogg1IncreasedIncreasedOgg1 is involved in repairing oxidative damage caused by BPQ. nih.gov
apn1No significant increaseNot specifiedApn1's role may be compensated for by other enzymes. nih.gov
apn1 and apn2IncreasedNot specifiedApn1 and Apn2 have redundant functions in repairing BPQ-induced lesions. nih.gov

Early Response Indicators (e.g., H2AX phosphorylation, cytochrome c translocation)

The cellular response to DNA damage is initiated by a complex signaling cascade, with several key events serving as early indicators of genotoxic stress. The phosphorylation of the histone variant H2AX and the translocation of cytochrome c are two such critical markers that are modulated by exposure to this compound. aacrjournals.org

H2AX Phosphorylation (γ-H2AX)

Phosphorylation of H2AX at serine 139, resulting in γ-H2AX, is a well-established early event in the response to DNA double-strand breaks and other forms of DNA damage. aacrjournals.orgnih.gov In studies involving primary human bronchoepithelial cells (hBEC), exposure to BPQ led to an increase in the phosphorylation of H2AX. aacrjournals.org This indicates the cell's recognition of DNA damage and the initiation of a damage response signal. aacrjournals.org The formation of γ-H2AX foci at sites of DNA damage is a crucial step for recruiting and localizing DNA repair proteins, highlighting it as a direct and early cellular reaction to the genotoxic effects of BPQ. researchgate.net

Cytochrome c Translocation

Mitochondria are central to cellular metabolism and programmed cell death (apoptosis), and they are a key target for compounds that induce oxidative stress. aacrjournals.org Cytochrome c, a component of the electron transport chain within mitochondria, plays a pivotal role in initiating apoptosis when released into the cytosol. aacrjournals.org Its translocation from the mitochondria is therefore a significant indicator of apoptotic signaling and mitochondrial dysfunction. aacrjournals.org

In experiments with hBECs, exposure to BPQ resulted in an initial increased release of cytochrome c, followed by a significant reduction at 24 hours. aacrjournals.org The subsequent decrease in cytochrome c levels suggests a disruption of mitochondrial functions. aacrjournals.org When cells were co-exposed to BPQ and cadmium, the reduction in cytochrome c was even more pronounced, indicating a synergistic disruption of mitochondrial integrity and apoptotic pathways. aacrjournals.org

Table 2: Early Cellular Response Indicators to this compound (BPQ) Exposure in hBECs

Findings from studies on primary human bronchoepithelial cells (hBECs) exposed for 24 hours. aacrjournals.org

IndicatorObserved Effect of BPQCellular Implication
H2AX Phosphorylation (γ-H2AX)IncreasedIndicates recognition of DNA damage and initiation of the DNA damage response pathway. aacrjournals.org
Cytochrome c LevelsInitial increase followed by significant reduction at 24hSuggests disruption of mitochondrial functions and apoptotic pathways. aacrjournals.org

Cellular Dynamics and Receptor Interactions of Benzo a Pyrene 7,8 Dione

Cellular Uptake Mechanisms of Benzo[a]pyrene-7,8-dione

The entry of this compound into cells is a multifaceted process involving both passive and active transport mechanisms. The lipophilic nature of the parent compound, benzo[a]pyrene (B130552), allows for its easy absorption across the plasma membrane. frontiersin.orgnih.gov

Passive Diffusion and Partitioning Phenomena

The uptake of benzo[a]pyrene, the precursor to this compound, is largely characterized as a simple partitioning phenomenon. This process is primarily governed by the relative lipid volumes of the extracellular delivery vehicle and the cell itself and does not necessitate lipoprotein endocytosis as an obligatory step. nih.gov Studies have shown that the uptake of benzo[a]pyrene into both living and fixed cells occurs via spontaneous transfer through the aqueous phase. nih.gov This suggests that the initial entry of the parent compound, and likely its metabolites, is heavily influenced by passive diffusion across the cell membrane.

Energy-Dependent Uptake Processes

While passive diffusion plays a significant role, evidence also points towards energy-dependent uptake mechanisms for benzo[a]pyrene and its derivatives. Research on the fungus Fusarium solani has demonstrated that the uptake of benzo[a]pyrene is an active, energy-requiring process. researchgate.net This suggests that in some biological systems, specific transport mechanisms may be involved in the cellular accumulation of these compounds.

Influence of Lipoproteins and Intracellular Lipid Volumes on this compound Uptake

Lipoproteins play a crucial role in the transport and cellular uptake of lipophilic compounds like benzo[a]pyrene and its metabolites. Benzo[a]pyrene is often noncovalently associated with lipoproteins such as high-density lipoproteins (HDL), low-density lipoproteins (LDL), and very-low-density lipoproteins (VLDL) for its delivery to cells. nih.gov The cellular uptake of benzo[a]pyrene from these lipoprotein carriers occurs rapidly. nih.gov

Furthermore, the intracellular lipid volume significantly influences the accumulation of benzo[a]pyrene. An increase in intracellular lipids, such as triglycerides and cholesteryl esters, leads to a proportional increase in the cellular accumulation of benzo[a]pyrene. nih.gov This underscores the importance of the cell's lipid content in sequestering these lipophilic molecules. Benzo[a]pyrene has been shown to affect hepatic lipoprotein receptors, leading to increased proteasomal degradation of the LDL-receptor and the lipolysis-stimulated lipoprotein receptor (LSR). nih.gov

Intracellular Localization and Distribution of this compound

Once inside the cell, this compound and its parent compound are not uniformly distributed. Studies using fluorescence imaging have shown that benzo[a]pyrene's intracellular location aligns with that of a fluorescent cholesterol analog, indicating its association with lipid-rich compartments within the cell. nih.gov It does not, however, tend to accumulate in acidic compartments or mitochondria. nih.gov

Upon treatment of human lung cells with radiolabeled this compound, radioactivity is rapidly distributed between the organic and aqueous phases of the cell culture media and within the cell lysate pellets. nih.govfigshare.comacs.org This indicates a swift cellular uptake and distribution of the compound. While the majority of the radioactivity is found in the media and cell lysate pellets, only a small amount is detected in the organic and aqueous phases of the ethyl acetate-extracted cell lysate supernatants. nih.gov The distribution profiles of radioactivity have been observed to be similar across different human lung cell lines, including A549, H358, and HBEC-KT cells. nih.gov

Aryl Hydrocarbon Receptor (AhR) Activation by this compound

This compound is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in the cellular response to environmental toxins. nih.govaacrjournals.orgaacrjournals.org

AhR Binding and Nuclear Translocation

This compound, being a planar polycyclic aromatic hydrocarbon (PAH) o-quinone, can bind to the cytosolic AhR. nih.govaacrjournals.org This binding event triggers the dissociation of the AhR from heat shock protein 90. nih.gov The ligand-bound AhR then translocates from the cytoplasm into the nucleus. nih.govaacrjournals.orgnih.gov

Inside the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). aacrjournals.orgnih.gov This AhR-ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes, such as CYP1A1. nih.govaacrjournals.orgnih.gov This binding initiates the transcription of these genes, leading to the induction of enzymes involved in the metabolism of xenobiotics. nih.govaacrjournals.org

The activation of AhR by this compound is a critical step, as it provides a mechanism for this genotoxic metabolite, generated in the cytosol, to be specifically targeted to the nucleus. aacrjournals.org Studies have confirmed that this compound mediates the nuclear translocation of the AhR through immunofluorescence and its ability to activate CYP1A1 transcription in an XRE-dependent manner. nih.govaacrjournals.org The induction of CYP1A1 by this compound is dependent on both the AhR and ARNT. nih.gov

Xenobiotic Response Element (XRE)-Dependent Gene Transcription

The cellular response to this compound involves the activation of specific signaling pathways that regulate gene expression. A key mechanism is the activation of gene transcription through the Xenobiotic Response Element (XRE), a process mediated by the Aryl Hydrocarbon Receptor (AhR). nih.govaacrjournals.orgnih.gov this compound, like other polycyclic aromatic hydrocarbon (PAH) o-quinones, functions as a ligand for the AhR. nih.govaacrjournals.org

Upon binding to this compound, the AhR, which is typically located in the cytoplasm in a complex with heat shock proteins, undergoes a conformational change. nih.govnih.gov This change facilitates its translocation into the nucleus. aacrjournals.orgnih.gov Inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govaacrjournals.org This newly formed AhR/ARNT complex acts as a transcription factor. nih.gov

The AhR/ARNT heterodimer specifically recognizes and binds to DNA sequences known as Xenobiotic Response Elements (XREs), which are located in the promoter regions of target genes. aacrjournals.orgnih.gov The binding of the complex to XREs robustly activates the transcription of these downstream genes, which include enzymes involved in xenobiotic metabolism. nih.gov Research using HepG2-101L cells, which are stably transfected with a luciferase reporter gene under the control of an XRE, has demonstrated that this compound activates transcription through this XRE-dependent mechanism. aacrjournals.org The essential role of this pathway is further confirmed by studies in murine hepatoma cells, where the ability of this compound to induce target genes was absent in cells deficient in either AhR or ARNT. aacrjournals.org

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1) by this compound

This compound is a potent and rapid inducer of Phase I metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1). aacrjournals.org The induction of CYP1A1 is a direct consequence of the XRE-dependent gene transcription described previously. The gene for CYP1A1 contains XRE sequences in its promoter region, making it a primary target for the activated AhR/ARNT complex. aacrjournals.orgnih.gov

Studies have shown that the induction of CYP1A1 by this compound is a characteristic shared by multiple PAH o-quinones generated by aldo-keto reductases (AKRs). aacrjournals.org In fact, this compound has been found to be a more potent inducer of CYP1A1 compared to other diones of benzo[a]pyrene, such as the 1,6-, 3,6-, and 6,12-isomers. aacrjournals.org The process is initiated when this compound mediates the nuclear translocation of the AhR, triggering the classical AhR signaling pathway that leads to increased CYP1A1 mRNA and protein expression. aacrjournals.org

The induction of CYP1A1 is critically dependent on both the AhR and its dimerization partner, ARNT. In experiments using different murine hepatoma cell lines, this compound successfully induced CYP1A1 in wild-type cells. aacrjournals.org However, it failed to produce the same effect in cell lines that were deficient in either AhR or ARNT, confirming that the induction is mediated through the canonical AhR/ARNT/XRE pathway. aacrjournals.org This induction of metabolizing enzymes by a metabolite represents a complex feedback loop, as the parent compound, Benzo[a]pyrene, is itself activated and detoxified by the CYP1A1 enzyme it helps to induce. frontiersin.orgmdpi.com

Table 1: Experimental Evidence for AhR/XRE-Dependent CYP1A1 Induction by this compound

Cell LineCell TypeKey FindingReference
HepG2-101LHuman Hepatoma (stably transfected with XRE-luciferase construct)This compound activated XRE-dependent reporter gene expression, demonstrating a direct link to the XRE mechanism. aacrjournals.org
Hepa1c1c7 (Wild-Type)Murine HepatomaThis compound caused a potent induction of CYP1A1 mRNA. aacrjournals.org
Hepa1c1c12 (AhR-Deficient)Murine HepatomaThis compound failed to induce CYP1A1, indicating the induction is AhR-dependent. aacrjournals.org
Hepa1c1c4 (ARNT-Deficient)Murine HepatomaThis compound failed to induce CYP1A1, confirming the requirement of ARNT for the induction process. aacrjournals.org

Interactions and Modulation of Benzo a Pyrene 7,8 Dione Activity

Synergistic and Antagonistic Effects with Co-Exposure Agents

The biological activity of benzo[a]pyrene-7,8-dione can be significantly altered when an organism is simultaneously exposed to other chemical compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one agent diminishes the effect of the other.

Interactions with Heavy Metals (e.g., Cadmium)

Co-exposure to heavy metals like cadmium can potentiate the genotoxicity of benzo[a]pyrene (B130552) and its metabolites. nih.gov Studies have shown that cadmium can impair DNA repair mechanisms, specifically the nucleotide excision repair (NER) pathway, which is responsible for removing bulky DNA adducts formed by B[a]P metabolites. nih.gov By inhibiting this repair process, cadmium allows DNA damage to persist, increasing the likelihood of mutations. nih.gov Furthermore, cadmium has been observed to interfere with cell cycle checkpoints, overriding the G1-S arrest that would typically halt the proliferation of cells with damaged DNA. nih.gov In some biological systems, however, co-exposure to B[a]P and cadmium has been shown to inhibit the accumulation of cadmium, potentially due to an increase in glutathione (B108866) S-transferase (GST) activity, which may enhance the excretion of cadmium. nih.gov

Co-exposure with Other Xenobiotics (e.g., Acetaminophen, Sudan I)

The interaction between benzo[a]pyrene and other foreign compounds (xenobiotics) can also modulate its toxicity. For instance, prior exposure to B[a]P can make mice more susceptible to liver injury induced by acetaminophen, even at doses that are not typically hepatotoxic. dntb.gov.uaresearchgate.net This enhanced susceptibility is linked to changes in the expression of genes related to metabolism, redox balance, and cell proliferation. dntb.gov.uaresearchgate.net Specifically, co-exposure can lead to increased levels of cytochrome P450 family 1 subfamily a member 1 (Cyp1a1) mRNA and decreased levels of aryl hydrocarbon receptor (Ahr), superoxide (B77818) dismutase 1 (Sod1), and other protective genes. dntb.gov.uaresearchgate.net

Conversely, the azo dye Sudan I, a potent inducer of CYP1A1/2, has been shown to synergistically increase the genotoxicity of B[a]P. mdpi.comnih.gov When co-administered, Sudan I enhances the metabolic activation of B[a]P, leading to a 2.1-fold increase in B[a]P-DNA adduct levels in rat livers compared to B[a]P exposure alone. mdpi.comnih.govresearchgate.net This is attributed to the increased expression and activity of hepatic CYP1A1, 1A2, and 1B1 enzymes. mdpi.comnih.gov

Impact of Antioxidant Systems and Exogenous Antioxidants on this compound-Induced Effects

The body's antioxidant defense systems play a crucial role in mitigating the damaging effects of this compound, primarily by neutralizing the reactive oxygen species (ROS) it generates. Both endogenous enzymes and externally supplied antioxidants can modulate its toxicity.

Modulation of Endogenous Antioxidant Enzymes

Benzo[a]pyrene and its metabolites can induce oxidative stress, leading to disturbances in the activity of endogenous antioxidant enzymes. nih.govmdpi.com Key enzymes in this defense system include superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). mdpi.comscialert.net While exposure to B[a]P can sometimes lead to an increase in the expression and activity of these enzymes as a protective response, prolonged or high-level exposure can overwhelm these defenses. nih.govnih.gov For example, overexpression of catalase or both Cu/Zn-SOD and catalase has been shown to reduce B[a]P-accelerated atherosclerosis in mice, highlighting the protective role of these enzymes. nih.gov Glutathione S-transferases are particularly important as they conjugate xenobiotics like B[a]P metabolites, facilitating their detoxification and excretion. scialert.netnih.gov

Chemopreventive Effects of Natural Compounds (e.g., Myricetin (B1677590), Vitamin E)

A variety of natural compounds with antioxidant properties have demonstrated chemopreventive effects against the toxicity of benzo[a]pyrene and its metabolites. Myricetin, a flavonoid found in many plants, has been shown to protect against B[a]P-induced toxicity by reducing the formation of DNA adducts. nih.govnih.gov It achieves this by regulating phase I and II detoxifying enzymes, notably by decreasing the expression of CYP1A1 and inducing the expression of glutathione S-transferase (GST). nih.govmdpi.com

Vitamin E, another potent antioxidant, also offers protection against B[a]P-induced cellular damage. nih.gov Co-treatment with vitamin E can suppress the levels of ROS induced by B[a]P and prevent cell cycle arrest and growth inhibition. nih.govnih.gov Both myricetin and vitamin E help to mitigate the genotoxic effects of B[a]P metabolites by bolstering the cell's antioxidant capacity and modulating the metabolic pathways involved in B[a]P activation and detoxification. nih.govnih.govnih.gov

Immunological Modulation of this compound Effects (e.g., specific antibodies)

The immune system can also play a role in modulating the effects of benzo[a]pyrene and its metabolites. The development of specific antibodies against B[a]P and its derivatives represents a novel host defense mechanism. oup.comoup.com Monoclonal antibodies have been shown to decrease the cellular uptake and metabolic activation of B[a]P. oup.comoup.com These antibodies can bind to B[a]P and its metabolite, benzo[a]pyrene-7,8-diol, sequestering them in the extracellular space and preventing them from reaching their intracellular targets. oup.comoup.com This action has been demonstrated to reverse the B[a]P-induced inhibition of lymphocyte proliferation and inhibit the induction of CYP1A1 in liver cells. oup.com The presence of such antibodies, whether naturally occurring or induced, could therefore be associated with a reduced risk of cancer from B[a]P exposure. oup.com Studies have also detected antibodies against B[a]P-DNA adducts in the serum of individuals exposed to polycyclic aromatic hydrocarbons, suggesting an immune response to the DNA damage caused by these compounds. nih.gov

Advanced Methodologies in Benzo a Pyrene 7,8 Dione Research

Analytical Techniques for Benzo[a]pyrene-7,8-dione Metabolite and Adduct Detection

A suite of powerful analytical techniques is employed to identify and quantify the diverse range of molecules generated from the metabolic processing of this compound and its subsequent reaction with cellular components.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound metabolites and DNA adducts due to its high sensitivity and specificity. nih.govebi.ac.uk This method is capable of identifying a variety of metabolic products, including conjugates with glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), as well as hydroxylated and O-methylated catechol forms. nih.govebi.ac.uknih.gov

In the context of DNA adduct detection, LC-MS/MS is used to analyze cellular DNA following exposure to the compound. acs.org The process typically involves extracting the DNA from cells, followed by enzymatic hydrolysis to break it down into individual nucleosides. acs.org The resulting mixture is then analyzed by LC-MS/MS. acs.org Researchers have successfully used this approach to identify stable, hydrated this compound adducts with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAde) in human lung cell lines like A549 and HBEC-KT. acs.org The structural identity of these adducts is confirmed using techniques like pseudo-selected reaction monitoring (SRM) and multi-stage fragmentation analysis (MS² and MS³), which provide detailed information on the molecular structure by observing the loss of the deoxyribose sugar from the parent ion. acs.org

Table 1: this compound Metabolites and Adducts Identified by LC-MS/MS

Compound TypeSpecific Molecule IdentifiedCell Line/SystemReference
Metabolite Glutathione (GSH) conjugateHuman Lung Cells (A549, H358, HBEC-KT) nih.gov, nih.gov
Metabolite N-acetyl-L-cysteine (NAC) conjugateHuman Lung Cells (A549, H358, HBEC-KT) nih.gov, nih.gov
Metabolite 8-O-mono-methylated-catecholHuman Lung Cells (A549, H358, HBEC-KT) nih.gov, nih.gov
Metabolite Catechol mono-sulfateHuman Lung Cells (A549, H358, HBEC-KT) nih.gov, nih.gov
Metabolite Catechol mono-glucuronideA549 Cells nih.gov, nih.gov
Metabolite Mono-hydroxylated-B[a]P-7,8-dioneHuman Lung Cells (A549, H358, HBEC-KT) nih.gov, nih.gov
DNA Adduct Hydrated-B[a]P-7,8-dione-N²-2′-deoxyguanosineA549 Cells acs.org
DNA Adduct Hydrated-B[a]P-7,8-dione-N1-2′-deoxyguanosineA549 Cells acs.org
DNA Adduct Hydrated-B[a]P-7,8-dione-dAde adductsHBEC-KT Cells acs.org
DNA Adduct Adenine (B156593) adductHuman Lung Cells nih.gov, nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in this compound research, often enhanced by specialized detectors. When studying the metabolic fate of the compound, researchers frequently use a radiolabeled version, such as 1,3-[³H₂]-B[a]P-7,8-dione. nih.govnih.gov Coupling HPLC with ultraviolet (UV) and radioactivity monitoring (RAM) allows for comprehensive analysis of cell culture extracts. nih.govebi.ac.uknih.gov

Following incubation with the radiolabeled compound, cell media can be extracted and analyzed. nih.gov The HPLC separates the different metabolites, while the UV detector, often a diode array detector, provides spectral information that helps in the preliminary identification of compounds by comparing their spectra to those of synthetic standards. nih.gov Simultaneously, the radioactivity monitor tracks the tritium (B154650) label, allowing for the quantification and observation of how the parent compound is consumed and distributed among various metabolic products over time. nih.govebi.ac.uknih.gov This dual-detection approach was instrumental in demonstrating the rapid metabolism of this compound in several human lung cell lines. nih.govnih.gov

While Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for analyzing many polycyclic aromatic hydrocarbons (PAHs), its application to this compound is limited. dss.go.th The primary challenge lies in the low volatility of the dione (B5365651) compounds, which is a consequence of their high melting points. dss.go.th This characteristic leads to poor performance in the GC system, resulting in low sensitivity and narrow dynamic ranges, with detection limits significantly higher than those achievable with LC-MS. dss.go.th For instance, the detection limits for B[a]P-diones using GC-MS are in the low nanogram range, whereas LC-MS can achieve detection in the low picogram range. dss.go.th Therefore, while GC/MS is widely used for the parent compound, benzo[a]pyrene (B130552), and some of its other metabolites, it is generally not the preferred method for the direct analysis of this compound itself. dss.go.thresearchgate.net

Spectroscopic methods are vital for the structural elucidation of this compound and its derivatives. UV/Visible (UV/Vis) spectroscopy is frequently used in conjunction with HPLC. nih.gov The characteristic UV/Vis spectrum of a metabolite, as it elutes from the HPLC column, can be compared with that of a synthetically created authentic standard. A match in their spectra provides strong evidence for the metabolite's identity. nih.gov

Electron Impact Mass Spectrometry (EI-MS) is another key technique for structural confirmation. nih.gov In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern is a unique fingerprint for the compound. By comparing the mass spectrum (parent ion and fragment ions) of an unknown metabolite to that of a synthetic standard, researchers can definitively confirm its chemical structure. nih.gov There is limited specific information in the provided search results regarding the application of Multiphoton Spectral Analysis to this compound research.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, including those formed by this compound. acs.orgnih.gov This technique was used to analyze DNA adducts in various rat tissues, such as the lung, liver, and peripheral blood lymphocytes, following the administration of benzo[a]pyrene metabolites. nih.gov The assay involves several steps: first, the DNA is isolated and enzymatically digested down to 3′-mononucleotides. acs.org Next, the adducted nucleotides are enriched and then labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. This step incorporates a highly radioactive phosphorus atom, which allows for extremely sensitive detection. The resulting ³²P-labeled adducts are then typically separated using multi-directional thin-layer chromatography (TLC). mdpi.com This method has been successfully used to detect B[a]P-7,8-dione-DNA adducts formed in vitro with calf thymus DNA. acs.org

Spectroscopic Methods (e.g., UV/Vis, Electron Impact Mass Spectrometry, Multiphoton Spectral Analysis)

Computational and Theoretical Approaches to this compound Research

In addition to experimental techniques, computational and theoretical methods provide profound insights into the mechanisms of this compound's activity at the atomic level. These approaches can model interactions and predict properties that are difficult to observe directly.

First-principles calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental interactions between this compound and DNA. aip.org These studies calculate the binding energies of various possible adducts, helping to identify the most stable and likely structures. aip.org DFT calculations have revealed that in addition to forming covalent bonds with DNA bases, this compound can also form stable adducts bound purely by van der Waals (vdW) interactions. aip.orgaip.org Remarkably, these vdW-bound adducts can have binding energies comparable to or even larger than the covalent adducts, suggesting a complex interplay of binding modes. aip.org

Molecular Dynamics (MD) simulations are used to explore the conformational characteristics and structural impact of this compound adducts within a DNA double helix. tandfonline.comtandfonline.com These simulations model the movement of atoms over time, providing a dynamic picture of how the adduct affects DNA structure. tandfonline.com Research using MD has investigated various stereoisomers of adducts with guanine (B1146940). tandfonline.comtandfonline.com The simulations help determine the most energetically favorable conformations, such as whether the this compound moiety resides in the major or minor groove of the DNA and whether the base adopts a syn or anti conformation around the glycosidic bond. tandfonline.comtandfonline.com For example, simulations have shown that for certain adducts, conformers where the molecule is located in the minor groove with an anti conformation are energetically favored and retain the DNA backbone's B-form structure. tandfonline.com

Table 2: Findings from Computational Studies on this compound-DNA Interactions

Computational MethodResearch FocusKey FindingsReference
Density Functional Theory (DFT) Interaction with DNA moleculesIdentified six possible adducts: four covalent and two bound by van der Waals forces. vdW adducts have comparable binding energies to covalent ones. aip.org, aip.org
Density Functional Theory (DFT) Preference for DNA sequencesCovalent adducts show a preference for CG-rich sequences, while vdW adducts may prefer AT-rich sequences. aip.org
Molecular Dynamics (MD) Conformational analysis of BPQ-Guanine adductsThree stable adduct conformations were identified where the BPQ plane is nearly perpendicular to the DNA base plane. tandfonline.com
Molecular Dynamics (MD) Location and conformation of adductsFavorable conformations include BPQ in the minor groove (anti or syn) or the major groove (anti). tandfonline.com
Molecular Dynamics (MD) Stereoisomer analysisFor anti conformers, BPQ was located in the minor groove with low relative energies; for syn conformers, it was in the major groove with high relative energies and backbone deviation. tandfonline.com

First-Principles Calculations (e.g., Density Functional Theory)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and energetics of molecular systems from fundamental quantum mechanics. In the context of B[a]P-7,8-dione research, DFT has been instrumental in elucidating the nature of its interactions with DNA.

Researchers have employed DFT to study the formation and stability of adducts between B[a]P-7,8-dione and DNA bases. aip.orgaip.orgnih.gov These calculations can predict the most likely sites of covalent bonding and the energies associated with these interactions. For instance, DFT studies have explored the adducts formed between B[a]P-7,8-dione and nucleosides like 2'-deoxycytidine (B1670253) to determine the geometry of various structural isomers. ebi.ac.uk

A significant finding from first-principles calculations is the identification of multiple potential DNA adducts with B[a]P-7,8-dione. aip.orgnih.gov Beyond the expected covalently bonded adducts, these studies have revealed the existence of adducts bound purely by van der Waals (vdW) forces. aip.orgnih.gov Remarkably, the binding energies of these vdW-bound adducts can be comparable to or even greater than those of the covalent adducts, suggesting they may have similar or greater stability. aip.orgaip.orgnih.gov This computational insight points to the possible existence of non-covalently bound B[a]P-7,8-dione–DNA complexes in vivo, which may have been overlooked in previous experimental studies. aip.org

Molecular Dynamics Simulations for Adduct Conformations and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to model the conformational dynamics and interactions of B[a]P-7,8-dione-DNA adducts within a simulated physiological environment.

Key findings from MD simulations include the determination of the preferred location of the B[a]P-7,8-dione moiety within the DNA structure. For example, in anti conformers, the B[a]P-7,8-dione is often located in the minor groove with relatively low energy, while in syn conformers, it tends to reside in the major groove, causing more significant distortion to the B-form DNA backbone. nih.govtandfonline.com The simulations also reveal that for some stable adducts, the molecular plane of the B[a]P-7,8-dione is nearly perpendicular to the DNA base plane. tandfonline.com By calculating the free energy of different conformations, MD simulations help to identify the most energetically favorable and thus the most likely structures of these DNA adducts. tandfonline.com

In Vitro and In Vivo Research Models for this compound Studies

A variety of biological models, from cultured human cells to whole organisms, are essential for understanding the metabolic fate and biological consequences of B[a]P-7,8-dione exposure. These models allow for the investigation of cellular responses, metabolic pathways, and mutagenic potential in a controlled setting.

Human Cell Line Systems (e.g., A549, HBEC-KT, H358, HepG2)

Human cell lines are a cornerstone of in vitro research on B[a]P-7,8-dione, providing a means to study its effects on specific human cell types, particularly those from the lung and liver, which are primary sites of benzo[a]pyrene metabolism.

A549 (Human Lung Adenocarcinoma Cells): These cells are frequently used to study the formation of B[a]P-7,8-dione-DNA adducts. acs.orgnih.gov Research has shown that A549 cells predominantly form 2'-deoxyguanosine (B1662781) (dGuo) adducts when exposed to B[a]P-7,8-dione. acs.orgnih.gov Specifically, hydrated-B[a]P-7,8-dione-N²-dGuo and hydrated-B[a]P-7,8-dione-N1-dGuo have been identified. acs.orgnih.gov These cells have also been used to demonstrate that B[a]P-7,8-dione can induce oxidative DNA damage. pnas.org

HBEC-KT (Immortalized Human Bronchial Epithelial Cells): In contrast to A549 cells, HBEC-KT cells have been found to primarily produce 2'-deoxyadenosine (B1664071) (dAde) adducts. acs.orgnih.gov Identified adducts include hydrated-B[a]P-7,8-dione-dAde and B[a]P-7,8-dione-N1- or N3-dAde. acs.orgnih.gov The differing adduct profiles between A549 and HBEC-KT cells may reflect differences in their DNA repair capacities. acs.org

H358 (Human Bronchoalveolar Carcinoma Cells): Studies using H358 cells have provided insights into the metabolic pathways of benzo[a]pyrene, showing the formation of B[a]P-7,8-dione among other metabolites. nih.gov However, stable B[a]P-7,8-dione-DNA adducts were not detected in H358 cells under conditions where they were found in A549 and HBEC-KT cells, possibly due to lower formation rates. acs.org H358 cells have also been used to show that B[a]P-7,8-dione can induce aryl hydrocarbon receptor (AhR)-dependent oxidative DNA damage. aacrjournals.org

HepG2 (Human Hepatoma Cells): As liver cells, the HepG2 line is a relevant model for studying the metabolism of xenobiotics. Research with HepG2 cells has shown that the formation of B[a]P-7,8-dione can be induced by various compounds and that this metabolite can, in turn, induce the expression of the very enzymes responsible for its production, creating an amplification loop. aacrjournals.orgcapes.gov.br

The metabolic fate of B[a]P-7,8-dione has been compared across A549, H358, and HBEC-KT cells, revealing that it is rapidly metabolized through various pathways, including conjugation with glutathione and N-acetyl-L-cysteine, reduction to a catechol, and subsequent methylation or sulfation. nih.govnih.gov

Table 1: Summary of B[a]P-7,8-dione Research Findings in Human Cell Lines

Yeast Reporter Systems for Mutagenesis Assays

Yeast, particularly Saccharomyces cerevisiae, provides a powerful and genetically tractable model system for assessing the mutagenic potential of chemical compounds. Yeast reporter assays are frequently used to study mutations in specific genes, such as the tumor suppressor gene p53, after exposure to a mutagen.

In these systems, a plasmid containing the human p53 cDNA is treated with B[a]P-7,8-dione in vitro and then transformed into yeast cells. nih.gov The assay is designed to score for functional p53 protein; mutations that inactivate p53 function lead to a detectable phenotype, such as a change in colony color. acs.org This allows for the quantification of mutation frequency and the analysis of the types (pattern) and locations (spectrum) of mutations. nih.gov

Studies using this system have demonstrated that B[a]P-7,8-dione is a potent mutagen, significantly more so than the well-studied benzo[a]pyrene diol epoxide (BPDE) under redox-cycling conditions. nih.govtandfonline.com The mutagenesis is dependent on the generation of reactive oxygen species (ROS), as it can be reduced by ROS scavengers. tandfonline.com The predominant type of mutation induced by B[a]P-7,8-dione in this system is G:C to T:A transversions, which is consistent with DNA damage caused by 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), a lesion formed by oxidative stress. ebi.ac.uknih.govtandfonline.com These yeast-based findings are significant because G to T transversions are common mutations found in human lung cancer. ebi.ac.uk

Mammalian Animal Models (e.g., Mouse Lung Models, Rats)

Mammalian animal models, such as mice and rats, are indispensable for in vivo studies, allowing researchers to investigate the effects of B[a]P-7,8-dione in the context of a whole, complex organism. These models are crucial for understanding carcinogenesis and organ-specific toxicity.

The A/J mouse lung model is a well-established system for studying benzo[a]pyrene-induced lung tumorigenesis. iarc.fr However, in one study, attempts to detect stable DNA adducts of B[a]P-7,8-dione in the lungs of A/J mice were unsuccessful, even when the animals were treated directly with the compound. acs.org This highlights potential differences in metabolism, DNA repair, or adduct stability between in vitro cell systems and the in vivo environment.

Other research in mice has focused on how factors like inflammation can influence the genotoxicity of benzo[a]pyrene. For example, inducing pulmonary inflammation with lipopolysaccharide (LPS) in mice was found to alter the expression of genes involved in benzo[a]pyrene metabolism, ultimately leading to higher levels of DNA adducts. semanticscholar.org Such studies are critical for understanding how co-exposures and pre-existing conditions can modify the carcinogenic risk of environmental pollutants. Rat models have also been utilized in carcinogenesis experiments involving mixtures of polycyclic aromatic hydrocarbons. iarc.fr

Invertebrate Models (e.g., Drosophila melanogaster, Caenorhabditis elegans)

Invertebrate models like the fruit fly, Drosophila melanogaster, and the nematode worm, Caenorhabditis elegans, offer powerful genetic tools and rapid life cycles for toxicological screening and mechanistic studies.

Drosophila melanogaster has been used to investigate the toxic effects of benzo[a]pyrene and its metabolites. nih.govnih.gov Studies have exposed flies to these compounds through their diet and measured various outcomes, including survival, locomotor function (negative geotaxis), and reproductive success (fecundity). nih.govresearchgate.net Research has shown that while benzo[a]pyrene itself may not significantly affect survival over short-term exposure, its metabolite BPDE does. nih.gov Both compounds, however, can impair climbing ability and reduce the rate of offspring emergence. nih.govresearchgate.net These findings establish Drosophila as a viable and affordable model for studying the functional and biochemical consequences of exposure to benzo[a]pyrene metabolites, providing insights into neurotoxicity and reproductive toxicity. nih.govnih.govresearchgate.net

Table 2: List of Chemical Compounds

Future Research Directions and Translational Perspectives for Benzo a Pyrene 7,8 Dione Research

Elucidation of Uncharacterized Benzo[a]pyrene-7,8-dione Adduct Structures and Formation Pathways

A primary mechanism of this compound's toxicity involves its ability to form covalent adducts with cellular macromolecules. While research has identified several DNA adducts, a comprehensive catalog is far from complete, and the realm of protein adducts remains largely unexplored.

Known and Potential DNA Adducts: this compound is known to react with DNA to form both stable and unstable depurinating adducts. epa.gov In vitro and cell-based studies have identified several specific structures. For instance, reactions with deoxyguanosine and deoxyadenosine (B7792050) can yield various adducts, including hydrated N²-deoxyguanosine, hydrated cyclic N⁶-deoxyadenosine, and N7-guanine depurinating adducts. acs.org The formation of stable adducts like hydrated-B[a]P-7,8-dione-N²-2′-deoxyguanosine has been observed in human lung adenocarcinoma A549 cells, while hydrated-B[a]P-7,8-dione-2′-deoxyadenosine adducts were found in immortalized human bronchial epithelial HBEC-KT cells. nih.gov Interestingly, the adduct structures identified in human lung cells were found to be different from those synthesized in vitro with naked DNA, suggesting that the cellular environment profoundly influences adduct formation. nih.gov

Future research must focus on identifying the full spectrum of these adducts in various cell types and tissues. It is conceivable that other adducts, such as those with 2'-deoxycytidine (B1670253) or modified bases, are also formed. ebi.ac.uk Advanced mass spectrometry and NMR methods will be instrumental in characterizing these novel structures. ebi.ac.uk Furthermore, understanding the preference for adduct formation at specific DNA sequences is crucial, as this could explain mutational hotspots in genes like p53. aip.orgepa.gov

Adduct Formation Pathways: The formation of this compound adducts occurs via Michael addition reactions. acs.org The electrophilic nature of the dione (B5365651) allows it to react with nucleophilic sites on DNA bases and other molecules like glutathione (B108866) (GSH) and N-acetyl-l-cysteine (NAC). acs.org However, the precise kinetics and factors governing these reactions in a cellular context are not fully understood. Research is needed to clarify how the local chromatin environment, DNA secondary structures, and the presence of specific proteins influence the rate and location of adduct formation. Additionally, while pathways for the formation of conjugates with GSH and NAC have been identified, the full range of small molecule adducts and their biological significance requires deeper investigation. ebi.ac.uknih.gov

Uncharacterized Protein Adducts: Compared to DNA adducts, knowledge of this compound-protein adducts is significantly lacking. Proteins possess numerous nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) that are susceptible to adduction by reactive quinones. These adducts could alter protein structure and function, leading to enzyme inactivation, disruption of signaling pathways, and induction of autoimmune responses. Future proteomics-based studies are essential to identify specific protein targets of this compound, characterize the adduct structures, and elucidate the functional consequences of these modifications.

Table 1: Identified and Potential Adducts of this compound

Adduct TypeSpecific ExampleBiological Matrix/ModelResearch Focus
Stable DNA Adducts Hydrated-B[a]P-7,8-dione-N²-dGuoHuman Lung A549 CellsCharacterization in different tissues; sequence specificity.
Hydrated-B[a]P-7,8-dione-N¹-dGuoHuman Lung A549 CellsQuantify contribution to mutagenesis.
Hydrated-B[a]P-7,8-dione-dAdoHuman Lung HBEC-KT CellsUnderstand cell-type specific adduct patterns.
Depurinating DNA Adducts N7-Guanine AdductIn vitro reaction with DNAAssess role in generating apurinic sites and G to T transversions. acs.orgresearchgate.net
Small Molecule Conjugates GSH-B[a]P-7,8-dioneHuman Lung CellsDetermine the balance between detoxification and adduct formation. nih.gov
NAC-B[a]P-7,8-dioneHuman Lung CellsExplore use as a biomarker of exposure. nih.gov
Protein Adducts (Largely Uncharacterized)(Hypothetical)Identification of protein targets; functional consequences.

Comprehensive Understanding of DNA Repair Mechanisms Specific to this compound-Induced Damage

The persistence of DNA damage is a key determinant of carcinogenic outcome. Cells have evolved sophisticated DNA repair pathways to remove lesions and maintain genomic integrity. However, the specific mechanisms for repairing damage induced by this compound are not well-defined.

This metabolite induces damage through two primary routes: the formation of bulky covalent adducts and the generation of reactive oxygen species (ROS) that cause oxidative DNA lesions like 8-oxo-2'-deoxyguanosine (8-oxo-dGuo). epa.govacs.org This suggests the involvement of at least two major repair pathways:

Nucleotide Excision Repair (NER): This pathway is the primary defense against bulky, helix-distorting adducts, such as those formed by other Benzo[a]pyrene (B130552) metabolites. It is highly probable that NER is involved in recognizing and removing stable this compound adducts. Future studies should investigate the efficiency of NER in processing these specific adducts and identify which NER sub-pathway (global genomic NER or transcription-coupled NER) is dominant.

Base Excision Repair (BER): BER is responsible for correcting small, non-helix-distorting base lesions, including oxidative damage. The generation of 8-oxo-dGuo by this compound's redox cycling implicates a critical role for BER. acs.orgmdpi.com Research has suggested the involvement of BER genes such as OGG1, APN1, and APN2. ebi.ac.uk Further work is needed to determine the precise roles and potential redundancy of these enzymes in repairing the spectrum of oxidative damage caused by this compound. ebi.ac.uk

A crucial research question is how the cell coordinates these repair pathways when faced with a mixture of bulky adducts and oxidative damage. It is also important to understand if certain this compound adducts are refractory to repair, leading to their persistence and a higher probability of causing mutations during DNA replication.

Integration of Multi-Omics Data for Systems Toxicology of this compound

To fully grasp the toxicological impact of this compound, a systems-level approach is necessary. The integration of data from various "omics" platforms can reveal the complex network of molecular events that follow exposure. A recent study on the parent compound, Benzo[a]pyrene, highlights the power of this approach, combining multi-omics networks with gut microbiota analysis and Mendelian randomization to elucidate its role in cancer. nih.gov

Future research on this compound should adopt a similar strategy:

Genomics/Transcriptomics: To identify gene expression signatures and regulatory networks altered by exposure. This can reveal pathways related to DNA repair, cell cycle control, apoptosis, and metabolic activation that are specifically perturbed by this metabolite.

Proteomics: To identify changes in protein expression and post-translational modifications. researchgate.net This can uncover specific protein targets for adduction and reveal downstream functional consequences that are not apparent from transcriptomic data alone. researchgate.net

Metabolomics: To profile the global changes in cellular metabolites. This can provide insights into the disruption of metabolic pathways, the extent of oxidative stress, and the formation of detoxification conjugates. researchgate.net

By integrating these datasets, researchers can construct comprehensive models of this compound's mechanism of action. This systems toxicology approach can help identify critical nodes in the toxicity network, discover novel biomarkers of exposure and effect, and predict individual susceptibility. nih.govresearchgate.net

Development of Novel Interception and Detoxification Strategies for this compound and Related Metabolites

A key translational goal is to develop strategies to mitigate the harmful effects of this compound. This can be achieved by intercepting its formation or by enhancing its detoxification.

The formation of this compound is preceded by the generation of Benzo[a]pyrene-7,8-catechol, which then auto-oxidizes to the dione. nih.gov This catechol is a critical juncture where interception is possible. Phase II metabolizing enzymes play a crucial role in detoxifying this intermediate. nih.gov

Key Detoxification Pathways:

Glucuronidation: UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7, can conjugate the catechol, forming O-monoglucuronsyl-B[a]P-7,8-catechol. nih.govresearchgate.net This effectively removes the precursor from the redox cycle.

Sulfonation: Sulfotransferases (SULTs), such as SULT1A1, can also conjugate the catechol, forming sulfated products that are readily excretable. nih.gov

O-methylation: Catechol-O-methyltransferase (COMT) detoxifies the catechol via O-methylation. nih.gov

Glutathione Conjugation: Glutathione S-transferases (GSTs) can conjugate with this compound itself, facilitating its detoxification and excretion. mdpi.com

Table 2: Key Enzymes in the Detoxification of this compound Precursors

Enzyme FamilySpecific Enzyme(s)ActionPotential Strategy
UDP-glucuronosyltransferases UGT1A3, UGT2B7Conjugates B[a]P-7,8-catechol with glucuronic acid. nih.govInduction of UGT expression through dietary agents.
Sulfotransferases SULT1A1, SULT1A3, SULT1E1Conjugates B[a]P-7,8-catechol with a sulfonate group. nih.govDevelopment of selective SULT activators.
Catechol-O-methyltransferase COMTMethylates B[a]P-7,8-catechol, preventing redox cycling. nih.govInvestigate polymorphisms in COMT for susceptibility.
Glutathione S-transferases GSTsConjugates B[a]P-7,8-dione with glutathione. mdpi.comEnhance cellular glutathione levels.

Future research should focus on developing agents that can selectively induce these protective enzymes in target tissues like the lung. This could involve screening natural products or designing novel small molecules. Furthermore, understanding the genetic polymorphisms in these enzymes could help identify individuals at higher risk from PAH exposure, allowing for targeted prevention strategies.

Q & A

Q. What are the primary enzymatic pathways involved in the formation of Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione)?

B[a]P-7,8-dione is generated via redox cycling of (±)-B[a]P-7,8-trans-dihydrodiol, catalyzed by aldo-keto reductases (AKRs) such as AKR1C1-1C3. This dihydrodiol intermediate is further oxidized to the ortho-quinone form, which undergoes redox cycling to produce reactive oxygen species (ROS) and semiquinone radicals. Cytochrome P450 enzymes, particularly CYP1A1, are critical in the initial activation of benzo[a]pyrene (BaP) to its dihydrodiol precursor .

Q. What methodologies are recommended for detecting B[a]P-7,8-dione-DNA adducts in cellular systems?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for identifying B[a]P-7,8-dione-DNA adducts, such as adenine adducts. Additionally, 32P^{32}\text{P}-postlabeling assays are employed to quantify covalent DNA adducts, while fluorescence-based techniques can monitor adduct formation in vitro. These methods are critical for assessing genotoxicity and metabolic activation pathways .

Q. What safety protocols should be followed when handling B[a]P-7,8-dione in laboratory settings?

Class I, Type B biological safety hoods and HEPA-filtered vacuums are mandatory to minimize aerosol exposure. Wet cleaning methods should replace dry sweeping to prevent dust dispersion. Personal protective equipment (PPE) must comply with OSHA standards, including chemical-resistant gloves and lab coats. Waste disposal should adhere to EPA guidelines for carcinogenic compounds .

Advanced Research Questions

Q. How do metabolic pathways of B[a]P-7,8-dione vary across human lung cell lines, and what implications does this have for toxicity studies?

In A549, H358, and HBEC-KT lung cells, B[a]P-7,8-dione undergoes divergent metabolic fates: glutathione (GSH) and N-acetyl-L-cysteine (NAC) conjugation dominate in A549 cells, while catechol-O-methyltransferase (COMT)-mediated methylation and sulfation are prominent in HBEC-KT cells. These variations highlight cell-specific detoxification mechanisms and underscore the need for model-specific toxicity assessments .

Q. Why do studies report contradictory findings on the role of B[a]P-7,8-dione-DNA adducts in carcinogenesis?

While B[a]P-7,8-dione forms covalent adenine adducts in human lung cells, mouse models (e.g., Nesnow et al., 2010) showed no significant contribution of these adducts to lung tumorigenesis. This discrepancy may arise from interspecies differences in DNA repair efficiency (e.g., nucleotide excision repair pathways) or alternative mechanisms like ROS-mediated oxidative stress dominating in vivo .

Q. What experimental approaches can elucidate B[a]P-7,8-dione's mutagenic effects on tumor suppressor genes like TP53?

Yeast functional assays and humanized TP53 transgenic models are used to map mutations induced by B[a]P-7,8-dione. For example, in vitro yeast reporter systems have identified G→T transversions at codons 157 and 248, mirroring mutational hotspots in human lung cancers. CRISPR-Cas9-edited cell lines further validate these mutations' functional impact on p53 protein stability .

Q. How can chemopreventive agents like chlorophyllin mitigate B[a]P-7,8-dione-induced mutagenicity?

Chlorophyllin inhibits B[a]P-7,8-dione's mutagenicity by intercalating with DNA, thereby blocking adduct formation. Competitive inhibition assays using 3H^3\text{H}-labeled B[a]P-7,8-dione demonstrate dose-dependent reductions in DNA binding efficiency. Additionally, chlorophyllin enhances glutathione-S-transferase (GST) activity, promoting detoxification via GSH conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.